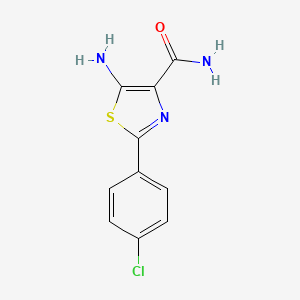
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzoyl isothiocyanate with an appropriate amine can lead to the formation of the thiazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-amino-2-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both an amino group and a carboxamide group on the thiazole ring. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8ClN3OS |
|---|---|
Peso molecular |
253.71 g/mol |
Nombre IUPAC |
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-3-1-5(2-4-6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15) |
Clave InChI |
MIULINRBOCVOCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(S2)N)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


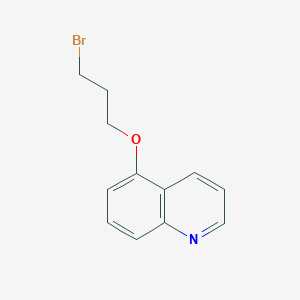
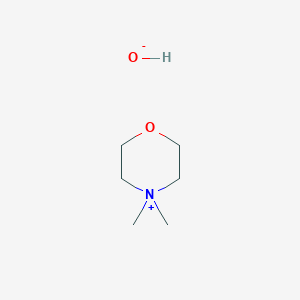
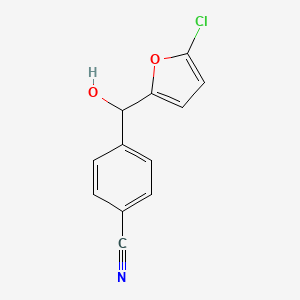
![4'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B8489273.png)
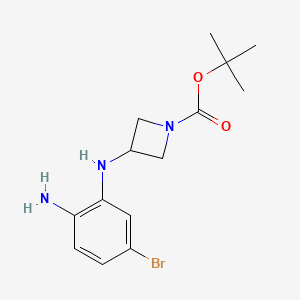
![4-(9-Phenyl[1,2,4]triazolo[3,4-f][1,6]naphthyridin-8-yl)benzaldehyde](/img/structure/B8489289.png)
![3-(Bicyclo[2.2.1]heptan-2-yloxy)-4-methoxyaniline](/img/structure/B8489304.png)

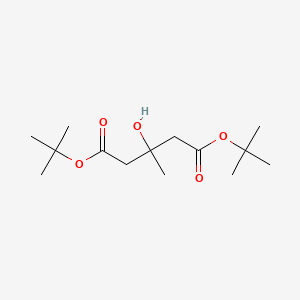
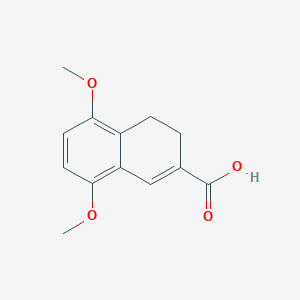


![1'-Benzyl-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]](/img/structure/B8489356.png)

